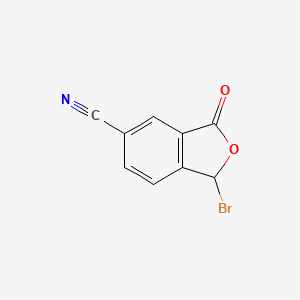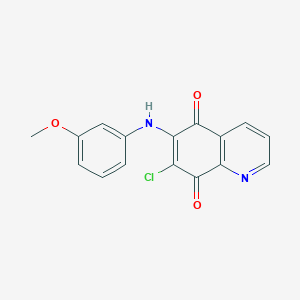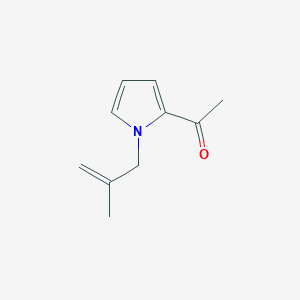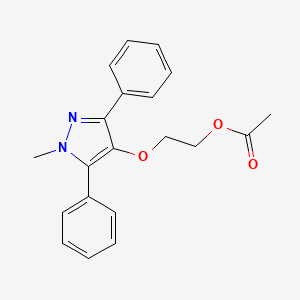![molecular formula C9H5BrN2O B12887524 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a bromine atom at the 4-position of the benzoxazole ring and a nitrile group attached to the acetonitrile moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with bromine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the benzoxazole ring. The resulting intermediate is then reacted with acetonitrile under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed:
Substitution Reactions: Formation of substituted benzoxazole derivatives.
Oxidation Reactions: Formation of oxides or hydroxylated products.
Reduction Reactions: Formation of amines or reduced benzoxazole derivatives.
Coupling Reactions: Formation of more complex benzoxazole-based structures.
Aplicaciones Científicas De Investigación
2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile is primarily based on its ability to interact with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in inflammation and cancer progression, making them potential candidates for therapeutic applications .
Comparación Con Compuestos Similares
2-(Benzo[d]oxazol-2-yl)acetonitrile: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromobenzoxazole: Lacks the acetonitrile group, affecting its chemical properties and applications.
2-(4-Chlorobenzo[d]oxazol-2-yl)acetonitrile:
Uniqueness: 2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H5BrN2O |
|---|---|
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
2-(4-bromo-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrN2O/c10-6-2-1-3-7-9(6)12-8(13-7)4-5-11/h1-3H,4H2 |
Clave InChI |
VUTQAVYHCRLAHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)N=C(O2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




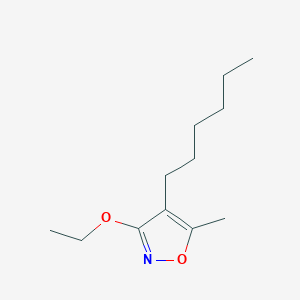
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
![(NE)-N-[(3E)-3-oxidoiminobutan-2-ylidene]hydroxylamine;palladium(2+)](/img/structure/B12887459.png)
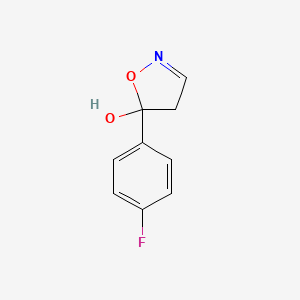
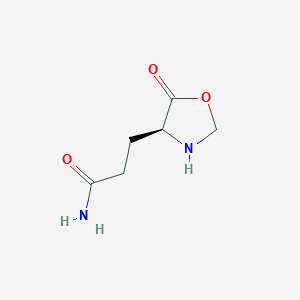
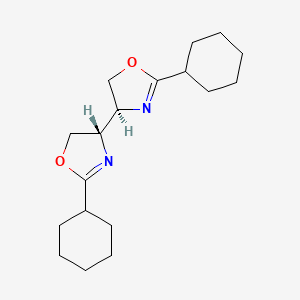
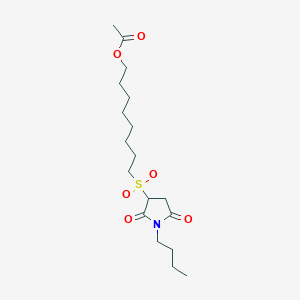
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
